2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is a chemical compound characterized by its unique structure, which includes a dimethyl group and a trimethylsilanyl-substituted pyridine moiety. This compound has a molecular formula of C${13}$H${18}$N$_{2}$OSi and an exact mass of approximately 250.150 g/mol. Its properties include a density of 0.98 g/cm³ and a flash point of 180.7ºC, indicating its relatively stable nature under standard conditions .
Preliminary studies indicate that compounds with similar structures may exhibit biological activity, particularly in antiproliferative assays. While specific data on 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is limited, related compounds have shown potential in inhibiting cancer cell growth and modulating biological pathways associated with inflammation and cell proliferation .
The synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide typically involves several steps:
This compound has potential applications in various fields:
Studies on similar compounds suggest that 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide may interact with biological targets such as enzymes or receptors involved in metabolic pathways. Understanding these interactions could provide insights into its potential therapeutic applications and mechanisms of action .
Several compounds exhibit structural similarities to 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide | Similar dimethyl and trimethylsilanyl groups | Different pyridine position |
N-(3-trimethylsilylpyridin-4-yl)acetamide | Acetamide instead of propionamide | Simpler amide structure |
3-(trimethylsilyl)pyridine | Trimethylsilyl group attached directly to pyridine | Lacks the propionamide moiety |
The uniqueness of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide lies in its specific combination of functional groups and their positions on the molecular framework, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
The thermodynamic characterization of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide reveals several important physicochemical properties that influence its stability and reactivity. This organosilicon compound exhibits a molecular weight of 250.42 g/mol with the molecular formula C₁₃H₂₂N₂OSi [1] [2] [3] [4]. The compound is typically supplied as a reagent-grade solid powder with a purity of 95% or higher [1] [4].
While specific melting point data for 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is not extensively reported in the literature, related pyridine-containing organosilicon compounds provide insight into expected thermal behavior. For comparison, 2,2-Dimethyl-N-(2-pyridinyl)propanamide exhibits a melting point of 71-75°C [5], while 2-(Trimethylsilyl)pyridine shows a boiling point of 181.5±13.0°C at 760 mmHg [6]. The presence of both the bulky trimethylsilyl group and the tert-butyl-containing pivaloyl moiety in the target compound likely elevates its melting point compared to simpler analogs.
The compound demonstrates good solubility in organic solvents, which is characteristic of organosilicon compounds containing trimethylsilyl groups [1] [4]. The trimethylsilyl group enhances solubility in nonpolar solvents due to its hydrophobic nature and steric bulk [7]. This solubility profile is enhanced by the presence of the pivaloyl group, which contributes additional hydrophobic character through its tert-butyl substituent [8].
The solubility behavior can be understood through the molecular structure, where the pyridine ring provides some polarity while the trimethylsilyl and pivaloyl groups confer lipophilicity. This amphiphilic character makes the compound suitable for use in organic reaction media while maintaining sufficient stability for handling and storage [4].
The hydrolytic stability of the trimethylsilyl group in 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is a critical parameter that determines its utility as a protecting group and its overall stability in various reaction conditions. Trimethylsilyl ethers represent the least stable members of the silyl ether family, with a relative stability of 1 under acidic conditions compared to other silyl protecting groups [9] [10] [11].
The hydrolysis of trimethylsilyl groups proceeds through several possible mechanisms depending on the reaction conditions. Under neutral conditions, the hydrolysis barrier is approximately 17.6 kcal/mol in aqueous media [12]. The mechanism involves the decoupled attack of water molecules, where the proton attacks the nitrogen center while the hydroxide group targets the silicon atom [12]. This decoupling is facilitated by solvent water molecules that stabilize the hydroxide group, thereby lowering the energy barrier for hydrolysis.
Under acidic conditions, the hydrolysis becomes more favorable due to protonation of the substrate, which reduces the activation energy to approximately 11.5 kcal/mol [12]. The acid-catalyzed mechanism involves initial protonation of the oxygen atom in the silyl ether linkage, followed by nucleophilic attack by water at the silicon center [13]. This results in the formation of trimethylsilanol and the corresponding alcohol.
The relative stability of trimethylsilyl ethers can be quantitatively compared using established stability scales. The following order of stability towards acidic hydrolysis has been established: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [9] [10] [11]. This dramatic difference in stability reflects the steric protection provided by bulkier substituents around the silicon center.
Under basic conditions, the stability order is: TMS (1) < TES (10-100) < TBS ≈ TBDPS (20,000) < TIPS (100,000) [10] [11]. The trimethylsilyl group's minimal steric hindrance makes it particularly susceptible to nucleophilic attack by hydroxide ions or other basic species.
The hydrolytic stability of trimethylsilyl groups is significantly influenced by environmental factors including pH, temperature, and the presence of catalytic species. In particular, silyl ethers of pyridine derivatives show enhanced lability compared to their aliphatic counterparts [14]. This increased reactivity is attributed to the electron-withdrawing nature of the pyridine ring, which renders the silicon center more electrophilic and susceptible to nucleophilic attack.
Fluoride ions represent particularly effective desilylating agents due to the exceptional strength of the silicon-fluorine bond (approximately 30 kcal/mol stronger than silicon-oxygen bonds) [10]. Common fluoride sources such as tetrabutylammonium fluoride (TBAF) can effectively cleave trimethylsilyl ethers under mild conditions [9] [13].
The pivaloyl group (2,2-dimethylpropionyl) in 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide introduces significant steric effects that profoundly influence the compound's reactivity and conformational preferences. The pivaloyl group represents one of the most sterically demanding acyl substituents, with a steric parameter (A-value) of 2.78, substantially higher than acetyl (1.17) or even benzoyl (1.35) groups [15] [16] [17].
The pivaloyl group exhibits dual electronic effects that influence molecular reactivity. The tert-butyl substituent acts as a strong electron-donating group through hyperconjugation and inductive effects [15] [16]. This electron donation increases the electron density at the carbonyl carbon, making it less electrophilic and more resistant to nucleophilic attack [18]. Simultaneously, the bulky tert-butyl group creates substantial steric hindrance around the carbonyl center, further impeding approach of nucleophiles [19] [17].
The steric bulk of the pivaloyl group has been shown to promote specific conformational preferences in amide systems. In peptide chemistry, pivaloyl groups favor the trans amide conformation through both electronic stabilization and steric effects [20] [16]. The energy contribution of steric effects to cis/trans equilibria has been quantified at 0.54 ± 0.02 kcal/mol, remarkably consistent across different steric environments [20].
The combination of electronic and steric effects makes pivaloyl-containing compounds significantly less reactive towards nucleophiles compared to their less hindered analogs. The steric hindrance particularly affects the Bürgi-Dunitz trajectory (approximately 105°) that nucleophiles must follow when approaching carbonyl centers [18]. This geometric constraint, combined with the reduced electrophilicity of the carbonyl carbon, results in substantially slower reaction rates for processes such as hydrolysis, aminolysis, and other nucleophilic substitutions.
The pivaloyl group's steric effects extend beyond the immediate reaction site, influencing the overall molecular conformation and intermolecular interactions. In crystallographic studies, pivaloyl groups have been shown to enforce specific conformational states that can either facilitate or hinder subsequent chemical transformations [21] [22].
The steric bulk of the pivaloyl group contributes to the overall thermodynamic stability of the compound through reduced intermolecular interactions and increased conformational rigidity [16]. This stabilization is particularly evident in the resistance to hydrolytic cleavage, where the pivaloyl group requires harsher conditions for removal compared to less sterically demanding acyl groups [23].
The electronic effects of the pivaloyl group also influence the stability of intermediates formed during chemical reactions. The electron-donating nature of the tert-butyl group can stabilize positive charge development at adjacent centers, as observed in glycosylation reactions where pivaloyl-protected substrates show enhanced selectivity due to stabilization of oxocarbenium intermediates [15] [22].